2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol
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Overview
Description
2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol is an organic compound that features both hydroxymethyl and nitrophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol typically involves multi-step organic reactions. One possible route could be:
Nitration: Starting with a benzene derivative, a nitration reaction can introduce the nitro group.
Hydroxymethylation: Subsequent reactions can introduce hydroxymethyl groups at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Various substitution reactions can occur at the aromatic ring or the hydroxymethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biochemical Studies: Used in studies involving enzyme interactions or metabolic pathways.
Medicine
Drug Development: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol would depend on its specific application. Generally, the compound’s functional groups interact with molecular targets through various pathways:
Hydroxymethyl Groups: Can form hydrogen bonds or undergo oxidation-reduction reactions.
Nitrophenyl Group: Can participate in electron transfer reactions or act as a leaving group in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-2-(4-aminophenyl)propane-1,3-diol: Similar structure but with an amine group instead of a nitro group.
2-(Hydroxymethyl)-2-(4-methylphenyl)propane-1,3-diol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Reactivity: The presence of both hydroxymethyl and nitrophenyl groups provides unique reactivity patterns.
Applications: Its specific functional groups make it suitable for a wide range of applications in different fields.
Properties
CAS No. |
91748-04-8 |
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Molecular Formula |
C10H13NO5 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H13NO5/c12-5-10(6-13,7-14)8-1-3-9(4-2-8)11(15)16/h1-4,12-14H,5-7H2 |
InChI Key |
GBWHBFVQCARQNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)(CO)CO)[N+](=O)[O-] |
Origin of Product |
United States |
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